Cyclohexyl(4-methylphenyl)acetonitrile Cyclohexyl(4-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0615225
InChI: InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3
SMILES: CC1=CC=C(C=C1)C(C#N)C2CCCCC2
Molecular Formula: C15H19N
Molecular Weight: 213.32 g/mol

Cyclohexyl(4-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC0615225

Molecular Formula: C15H19N

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl(4-methylphenyl)acetonitrile -

Specification

Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
IUPAC Name 2-cyclohexyl-2-(4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3
Standard InChI Key LPGDMHZKVSCFBC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C#N)C2CCCCC2
Canonical SMILES CC1=CC=C(C=C1)C(C#N)C2CCCCC2

Introduction

Chemical Structure and Nomenclature

Cyclohexyl(4-methylphenyl)acetonitrile features a central carbon atom connected to three key structural components: a cyclohexyl ring, a p-tolyl (4-methylphenyl) group, and a nitrile (-CN) functional group. This arrangement creates a hybrid molecule combining aliphatic (cyclohexyl), aromatic (methylphenyl), and nitrile characteristics.

Molecular Properties

The molecular formula of cyclohexyl(4-methylphenyl)acetonitrile is C₁₅H₁₉N, with a calculated molecular weight of approximately 213.32 g/mol. The structure contains a 6-membered saturated cyclohexyl ring, a benzene ring with a methyl substituent at the para position, and a nitrile functional group. This combination of structural elements contributes to the compound's distinctive chemical behavior and physical properties.

Physical Properties

Physical State and Appearance

Based on the molecular structure and weight, cyclohexyl(4-methylphenyl)acetonitrile is likely a colorless to pale yellow liquid or low-melting solid at room temperature. Similar nitrile compounds containing aromatic and alicyclic components typically exhibit these characteristics due to the balance between the rigid aromatic structure and the more flexible cyclohexyl component.

Solubility Profile

The compound's solubility profile would reflect its mixed polarity nature. The nitrile group contributes moderate polarity, while the cyclohexyl and p-tolyl groups provide significant lipophilicity. Therefore, cyclohexyl(4-methylphenyl)acetonitrile would likely demonstrate:

Solvent TypeExpected Solubility
Non-polar organic solvents (hexane, toluene)Moderate to good
Medium-polarity solvents (dichloromethane, THF)High
Polar aprotic solvents (acetonitrile, DMF)Moderate
Polar protic solvents (alcohols)Limited
WaterVery low to insoluble

This solubility pattern would be similar to compounds like TAPC (4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]), which is noted to be soluble in dimethylformamide and tetrahydrofuran .

Physical PropertyPredicted Value
Boiling Point315-330°C at atmospheric pressure
Melting Point25-45°C
Density0.95-1.05 g/cm³
Refractive Index1.52-1.55
Log P (octanol/water)3.5-4.0

These predictions follow patterns observed in compounds with similar functional groups and molecular weights.

Chemical Properties

Nitrile Functionality

The nitrile group (-C≡N) represents the most reactive functional group in cyclohexyl(4-methylphenyl)acetonitrile. This functional group can participate in several important chemical transformations:

  • Hydrolysis to carboxylic acids or amides under acidic or basic conditions

  • Reduction to primary amines using strong reducing agents

  • Grignard and organolithium additions to form ketones after hydrolysis

  • Cycloaddition reactions, particularly with azides in click chemistry applications

Structure-Reactivity Relationships

The presence of both cyclohexyl and p-tolyl groups provides interesting steric and electronic effects that would influence reactivity. The p-tolyl group would slightly increase electron density at the nitrile carbon through inductive effects, potentially enhancing nucleophilic additions to the nitrile group compared to simpler nitriles.

Synthesis Approaches

Nucleophilic Substitution Approach

A viable synthesis might involve alkylation of 4-methylphenylacetonitrile with cyclohexyl halides in the presence of a strong base:

  • Deprotonation of 4-methylphenylacetonitrile with a base such as NaH or LDA

  • Addition of cyclohexyl bromide or iodide

  • Nucleophilic substitution to form the target compound

Multi-Component Reaction Strategy

Based on similar chemistry described in the research literature, a multi-component approach might be feasible. For example, reaction strategies involving isocyanides have been reported for synthesizing complex molecules containing cyclohexyl groups .

Catalytic Approaches

Transition metal-catalyzed coupling reactions could potentially be employed, similar to the rhodium-catalyzed reactions described for other cyclohexyl-containing compounds :

Synthetic MethodKey ReagentsExpected Yield
Alkylation4-methylphenylacetonitrile, cyclohexyl bromide, NaH60-75%
Grignard AdditionCyclohexylmagnesium bromide, 4-methylbenzyl cyanide50-65%
Catalytic Coupling4-methylphenylacetonitrile, cyclohexane derivatives, Pd catalyst55-70%

Comparison with Related Syntheses

The patent literature describes hydrogenation of 4-methylphenylboronic acid using rhodium carbon catalyst to obtain cyclohexyl derivatives . Similar hydrogenation approaches could potentially be adapted for the synthesis of cyclohexyl(4-methylphenyl)acetonitrile, starting from appropriate precursors containing the nitrile functionality.

Applications and Research Significance

Pharmaceutical Intermediates

The nitrile functional group serves as a versatile handle for further transformation into various pharmacophores, including amides, amines, and carboxylic acids. The combination of cyclohexyl and p-tolyl groups provides a balance of lipophilicity and structural rigidity often desired in drug candidates.

Materials Science

Compounds containing both cyclohexyl and p-tolyl groups have found applications in organic electronics. For example, TAPC (4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]) is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its electronic properties . Cyclohexyl(4-methylphenyl)acetonitrile could potentially serve as a precursor or structural element in similar applications.

Synthetic Building Blocks

The compound could function as a valuable building block in organic synthesis, providing a pre-assembled framework with multiple functional handles for elaboration.

Structure-Activity Relationships

The cyclohexyl group contributes conformational flexibility and lipophilicity, while the p-tolyl group provides π-stacking capability. These structural features, combined with the reactive nitrile group, make cyclohexyl(4-methylphenyl)acetonitrile potentially valuable in medicinal chemistry and materials science applications where such properties are desirable.

Analytical Methods for Characterization

Spectroscopic Techniques

Several analytical techniques would be valuable for characterizing cyclohexyl(4-methylphenyl)acetonitrile:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for the p-tolyl aromatic protons (doublets around 7.0-7.2 ppm), the methyl group (singlet at ~2.3 ppm), and the complex multiplets of the cyclohexyl protons (0.8-2.0 ppm). The methine proton adjacent to both the nitrile and the aromatic/cyclohexyl groups would appear as a distinctive signal.

¹³C NMR would display the characteristic nitrile carbon signal at approximately 120-125 ppm, along with aromatic carbons (125-140 ppm), the methyl carbon (~21 ppm), and cyclohexyl carbons (25-45 ppm).

Infrared Spectroscopy (IR)

IR analysis would reveal the distinctive nitrile stretching band at approximately 2200-2240 cm⁻¹, aromatic C-H stretching (3000-3100 cm⁻¹), and aliphatic C-H stretching (2850-2950 cm⁻¹).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (213.32 g/mol) and provide fragmentation patterns characteristic of the cyclohexyl and p-tolyl structural components.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for purity analysis and quantification of cyclohexyl(4-methylphenyl)acetonitrile. These methods could be calibrated using similar compounds with known properties.

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